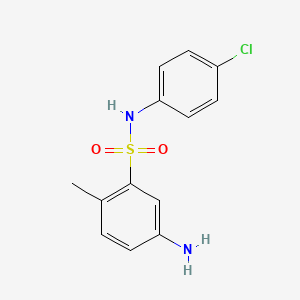

5-Amino-N-(4-Chlorphenyl)-2-methylbenzol-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

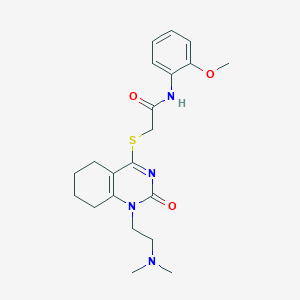

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77. The purity is usually 95%.

BenchChem offers high-quality 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Der Pyrazol-Kern, zu dem diese Verbindung gehört, ist ein leicht synthetisierbares Grundgerüst mit erheblichem therapeutischem Potenzial . Forscher haben Derivate von 5-Aminopyrazolen (einschließlich unserer Verbindung) als Liganden für Rezeptoren oder Enzyme untersucht. So hemmen einige Derivate beispielsweise p38MAPK (eine Kinase, die an Entzündungen beteiligt ist) und COX (Cyclooxygenase, ein Ziel für entzündungshemmende Medikamente).

Medizinische Chemie und Wirkstoffforschung

Zusammenfassend lässt sich sagen, dass 5-Amino-N-(4-Chlorphenyl)-2-methylbenzol-1-sulfonamid vielversprechend in verschiedenen Bereichen ist, von der Wirkstoffforschung bis hin zur Materialwissenschaft. Forscher untersuchen sein Potenzial weiterhin, und weitere Untersuchungen werden zusätzliche Anwendungen aufdecken . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, zögern Sie bitte nicht, zu fragen! 😊

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which are their primary targets. The exact target of “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would depend on its specific chemical structure and properties .

Mode of Action

The compound’s interaction with its targets usually involves binding to a specific site on the target molecule, which can either inhibit or enhance the target’s activity. The exact mode of action of “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would need to be determined through experimental studies .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets. It could potentially affect various cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. These effects could potentially include changes in cellular function, gene expression, or cell viability .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. The specific effects of these factors on “5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide” would need to be determined through experimental studies .

Biochemische Analyse

Biochemical Properties

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its substrate. Additionally, 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can interact with proteins involved in signal transduction pathways, potentially modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For example, 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, it may activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability in enzyme activity.

Transport and Distribution

The transport and distribution of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can affect its activity and function, with higher concentrations potentially leading to more pronounced biological effects.

Subcellular Localization

The subcellular localization of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The activity and function of 5-amino-N-(4-chlorophenyl)-2-methylbenzene-1-sulfonamide can be modulated by its subcellular localization, with different effects observed in various cellular compartments.

Eigenschaften

IUPAC Name |

5-amino-N-(4-chlorophenyl)-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJXMKQXEROSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2549914.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)

![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)